

Application Notes & Protocols: Supercritical Fluid Extraction of Bioactive Compounds from *Olea europaea*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olea europaea* (olive) leaf extract

Cat. No.: B13390560

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Introduction

Olea europaea, the olive tree, is a source of numerous high-value bioactive compounds with applications in the pharmaceutical, nutraceutical, and cosmetic industries. Beyond olive oil, by-products such as leaves and pomace are rich reservoirs of polyphenols (e.g., oleuropein, hydroxytyrosol), triterpenes (e.g., squalene, maslinic acid), and vitamins (e.g., tocopherols). Supercritical Fluid Extraction (SFE) with carbon dioxide (SC-CO₂) has emerged as a green and highly efficient technology for selectively isolating these compounds. SC-CO₂ is non-toxic, non-flammable, and its solvent properties can be precisely tuned by modifying pressure and temperature, allowing for the targeted extraction of different compound classes. The addition of polar co-solvents like ethanol further enhances its ability to extract more polar molecules.

These notes provide a comprehensive overview and detailed protocols for the SFE of key bioactive compounds from various parts of the *Olea europaea* plant.

Data Presentation: SFE Parameters and Yields

The efficiency of SFE is highly dependent on operational parameters. The following tables summarize quantitative data from various studies, demonstrating the impact of different conditions on the extraction of specific bioactive compounds from olive leaves and pomace.

Table 1: Supercritical Fluid Extraction of Phenolic Compounds from *Olea europaea* Leaves

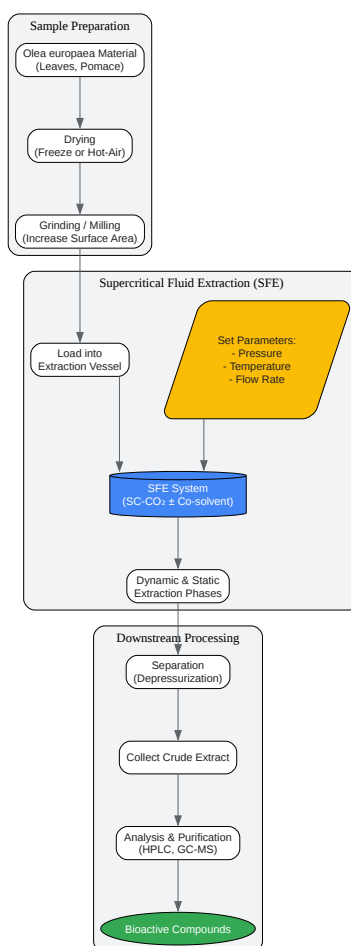
Target Compound	Pressure (bar/MPa)	Temperature (°C)	Co-solvent	Co-solvent Conc.	Yield / Concentration	Reference
Oleuropein	300 bar	100°C	Methanol	20% (v/v)	14.26 mg/g dried leaf	[1][2]
Oleuropein	30 MPa	90°C	Ethanol	Not specified	1.9 mg/g	[3][4]
Total Phenols	30 MPa	90°C	Ethanol	Not specified	~35 mg GAE/g	[3]
Total Phenols	300 bar	Not specified	60% Ethanol	Not specified	Highest antioxidant activity	[5]
Oleuropein	100-300 bar	50-100°C	Water/Ethanol	0-1 mL/min	Yields investigated	[6]
Total Phenols	25 MPa	60°C	None	-	0.68% total yield (low phenolic recovery)	[7]

Table 2: Supercritical Fluid Extraction of Lipophilic Compounds from *Olea europaea* By-products

Target Compound	Source Material	Pressure (bar/MPa)	Temperature (°C)	Co-solvent	Yield / Concentration	Reference
α -Tocopherol	Olive Tree Leaves	25 MPa	40°C	None	74.5% concentration in extract	[8][9]
α -Tocopherol	Olive Pomace	250 bar	40°C	None	~160 μ g/g (Freeze-dried)	[10][11]
Squalene	Olive Pomace	90 bar	40°C	None	Up to ~6000 mg/100g	[10][12]
β -Sitosterol	Olive Pomace	250 bar	60°C	Not specified	~1200 μ g/g (Hot-air dried)	[10][11]
Triterpenic Acids	Olive Pomace	-	-	Ethanol (post-SFE)	510-980 g/kg in concentrates	[13]
Carotenoids	Olive Pomace	-	-	-	Higher in freeze-dried pomace	[10][11]

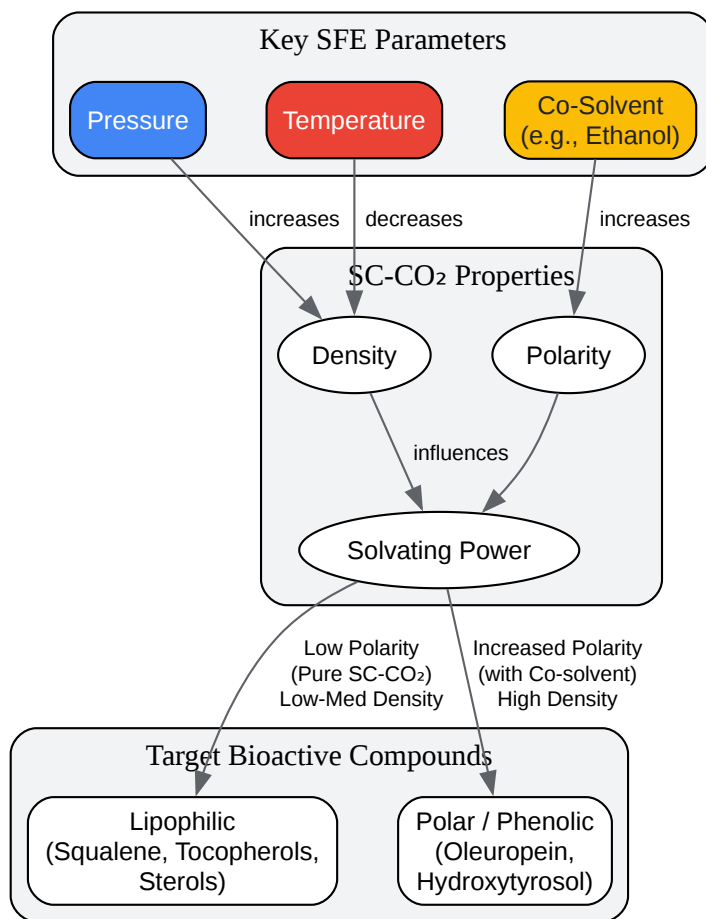
Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for SFE and the influence of key parameters on extraction selectivity.



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Caption: General workflow for SFE of bioactive compounds from *Olea europaea*.



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Caption: Influence of SFE parameters on the selective extraction of compound classes.

Experimental Protocols

Protocol 1: General Sample Preparation for SFE

Objective: To prepare *Olea europaea* leaves or pomace for efficient extraction.

Materials:

- Fresh olive leaves or olive pomace.
- Freeze-dryer or hot-air oven.
- Grinder or mill.

- Sieve with a defined mesh size (e.g., <0.55 mm or 0.9-2.0 mm).[\[1\]](#)[\[14\]](#)
- Airtight storage containers.

Procedure:

- Drying:
 - For Lipophilic Compounds & Heat-Stable Phenols: Hot-air drying can be used. Spread the raw material in a thin layer and dry in an oven at a controlled temperature (e.g., 40-60°C) until constant weight is achieved. Note that for some compounds like squalene, the drying method may not significantly impact extraction.[\[10\]](#)[\[11\]](#)
 - For Heat-Sensitive Compounds (e.g., certain polyphenols, carotenoids): Freeze-drying is the preferred method to better preserve the integrity of these molecules.[\[10\]](#)[\[11\]](#)
- Grinding: Reduce the particle size of the dried material using a grinder or mill. This increases the surface area, facilitating better penetration of the supercritical fluid.
- Sieving: Pass the ground material through a sieve to obtain a uniform particle size. A smaller particle size generally improves extraction kinetics, but too fine a powder can cause packing issues and pressure drops in the extractor. A range of 0.25-1.5 mm has been used effectively.[\[9\]](#)
- Storage: Store the prepared powder in airtight containers in a cool, dark, and dry place to prevent degradation before extraction.

Protocol 2: SFE for Lipophilic Compounds (Squalene & Tocopherols) from Olive Pomace

Objective: To selectively extract non-polar compounds like squalene and tocopherols. This protocol is based on conditions optimized for these specific molecules.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[12\]](#)

Apparatus:

- Supercritical Fluid Extraction System.

- High-purity CO₂ (99.9%).
- Prepared olive pomace powder.

Procedure:

- System Preparation: Ensure the SFE system, including the extraction vessel and separators, is clean.
- Loading: Accurately weigh and load the dried, ground olive pomace into the extraction vessel.
- Parameter Setting & Extraction:
 - For Squalene:
 - Set the extraction vessel temperature to 40°C.[\[10\]](#)[\[12\]](#)
 - Pressurize the system with CO₂ to 90 bar (9 MPa).[\[10\]](#)[\[12\]](#)
 - Set the CO₂ flow rate (e.g., 1 LPM).[\[10\]](#)
 - Begin the extraction, which may involve cycles of static (no flow) and dynamic (with flow) steps to enhance diffusion and extraction. A typical cycle could be 3 minutes static followed by 3 minutes dynamic, repeated multiple times.[\[10\]](#)
 - For Tocopherols:
 - Set the extraction vessel temperature to 40°C.[\[8\]](#)[\[9\]](#)
 - Pressurize the system with CO₂ to 250 bar (25 MPa).[\[8\]](#)[\[9\]](#)
 - Set the CO₂ flow rate (e.g., 1 SL/min).[\[8\]](#)
 - Commence the extraction process.
- Fractionation and Collection: The CO₂ laden with the extract flows to a separator. By reducing the pressure (e.g., to 6 MPa) and/or temperature, the CO₂ returns to a gaseous

state, causing the lipophilic compounds to precipitate.[15]

- Collection: Collect the concentrated extract from the separator.
- Depressurization: Once the extraction is complete, safely and slowly depressurize the system.
- Analysis: Quantify the target compounds in the extract using appropriate analytical methods such as GC-MS or HPLC.

Protocol 3: SFE for Phenolic Compounds (Oleuropein) from Olive Leaves

Objective: To extract polar phenolic compounds, which requires modification of the SC-CO₂ polarity with a co-solvent.

Apparatus:

- Supercritical Fluid Extraction System with a co-solvent pump.
- High-purity CO₂ (99.9%).
- Co-solvent (e.g., food-grade ethanol or methanol).[1][3]
- Prepared olive leaf powder.

Procedure:

- System Preparation: Clean the entire SFE system. Prime the co-solvent pump with the chosen solvent (e.g., absolute ethanol).
- Loading: Load a known quantity of dried, ground olive leaves into the extraction vessel.
- Parameter Setting & Extraction:
 - Set the extraction vessel temperature to 90-100°C. Higher temperatures can increase the vapor pressure and solubility of the target compounds.[1][3]

- Pressurize the system with CO₂ to 300 bar (30 MPa). High pressure is needed to increase CO₂ density and solvating power for these more polar compounds.[1][3]
- Introduce the co-solvent at a defined flow rate or percentage. For example, a 60% ethanol solution has been shown to be effective.[5]
- Set the CO₂ flow rate.
- Begin the dynamic extraction process, allowing the SC-CO₂/co-solvent mixture to flow through the packed bed of olive leaves.
- Fractionation and Collection: The extract is collected in a separator where pressure is reduced, causing the precipitation of the phenolic compounds. The co-solvent will also be collected with the extract.
- Post-Processing: The collected extract will be a mixture of the target compounds and the co-solvent. The co-solvent can be removed using a rotary evaporator to yield a concentrated phenolic extract.
- Depressurization: After the run, safely depressurize the system.
- Analysis: Use LC-ESI-MS/MS or HPLC-DAD to identify and quantify oleuropein and other phenolic compounds in the final extract.[1][6]

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